molecular formula C18H12ClNO3S2 B4683901 methyl 4-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

methyl 4-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B4683901
M. Wt: 389.9 g/mol
InChI Key: SWZZRQNGOIZNMQ-XNTDXEJSSA-N
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Description

Methyl 4-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate (CAS: 433306-91-3) is a rhodanine-based heterocyclic compound featuring a 2-chlorobenzylidene group at the C5 position of the thiazolidinone core. The E-configuration of the benzylidene double bond is confirmed by spectral and crystallographic data . This compound is structurally characterized by:

  • Thiazolidinone core: A 4-oxo-2-thioxo-1,3-thiazolidine ring, which confers electron-deficient properties and enables diverse non-covalent interactions.
  • 2-Chlorobenzylidene substituent: The 2-chloro group on the benzylidene moiety enhances lipophilicity and influences steric and electronic interactions in biological systems.
  • Methyl benzoate side chain: The para-substituted benzoate ester at the N3 position modulates solubility and bioavailability.

Its synthesis typically involves cyclocondensation of rhodanine derivatives with substituted benzaldehydes, followed by functionalization at the N3 position .

Properties

IUPAC Name

methyl 4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3S2/c1-23-17(22)11-6-8-13(9-7-11)20-16(21)15(25-18(20)24)10-12-4-2-3-5-14(12)19/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZZRQNGOIZNMQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with methyl 4-bromobenzoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Methyl 4-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzylidene group can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 5-arylidene-4-thiazolidinones, which exhibit diverse pharmacological activities. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives

Compound Name Substituents (C5 Benzylidene) N3 Functional Group Melting Point (°C) Yield (%) Key Biological Activity References
Methyl 4-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate (Target) 2-Chlorophenyl Methyl benzoate Not reported Not reported Under investigation
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid 4-Hydroxy-3-methoxyphenyl Acetyl-linked benzoic acid 217–219 84.5 Aldose reductase inhibition
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9) 4-Chlorophenyl Thioxoacetamide 186–187 90 Antibacterial, antifungal
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) 5-Methoxyindole Benzoic acid Not reported Not reported Antifungal lead compound
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-Methoxy-4-propoxyphenyl 2-Chlorobenzamide Not reported Not reported Potential kinase inhibition

Key Observations

Substituent Effects on Bioactivity :

  • The 2-chlorobenzylidene group in the target compound likely enhances membrane permeability compared to polar substituents (e.g., 4-hydroxy-3-methoxy in ).
  • Indole- or furan-based benzylidenes (e.g., ) exhibit improved antifungal activity due to planar aromatic systems enabling DNA intercalation.

Functional Group Influence :

  • Carboxylic acid derivatives (e.g., ) show higher solubility but lower cellular uptake than ester derivatives like the target compound.
  • Amide-linked side chains (e.g., ) improve target binding via hydrogen bonding but may reduce metabolic stability.

Synthetic Yields :

  • Derivatives with electron-withdrawing groups (e.g., 4-chloro in ) achieve higher yields (>85%) due to stabilized intermediates during cyclocondensation.

Stereochemical Considerations :

  • The E-configuration in the target compound (vs. Z in ) may alter binding affinity in chiral biological environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

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